Lannate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

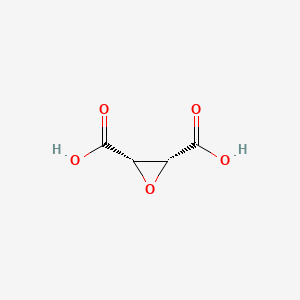

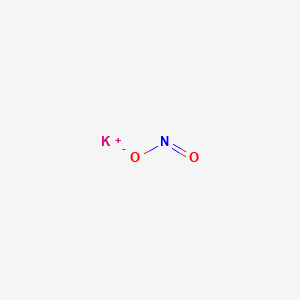

Methomyl is a carbamate ester obtained by the formal condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, a nematicide, a xenobiotic, an environmental contaminant, an insecticide and an agrochemical. It is a carbamate ester and an aliphatic sulfide. It is functionally related to a methylcarbamic acid and a 1-(methylsulfanyl)acetaldoxime.

Methomyl is a synthetic carbamate ester, aryl sulfide compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.

Methomyl is a carbamate pesticide. Methomyl is an Agricultural insecticide and nematocide. Methomyl belongs to the family of Carbamic Acids. These are compounds containing the carbamic acid structure.

A carbamate insecticide with anticholinesterase activity.

Scientific Research Applications

Pesticide and Insecticide Usage

Lannate, containing the active ingredient methomyl, is primarily used as a pesticide and insecticide. It has been utilized for controlling field crops, stables, poultry houses, and in glasshouses on ornamentals and vegetables such as tomatoes, paprika, and aubergine. Methomyl, a component of this compound, is also used in flypapers, demonstrating its broad application in pest control (Bruynzeel, 1991).

Nematode Control in Agriculture

Research has shown that this compound can be effective in controlling root-knot nematodes in tomatoes. Specific concentrations of this compound have been found to retard egg production of surviving nematodes, highlighting its nematicidal efficacy in agricultural settings (Panayi & Estey, 1971).

Environmental and Non-Target Organism Impact

Studies have explored the impact of this compound on non-target organisms, such as the land snail Eobania vermiculata. Investigations into the acute and sublethal effects of this compound on these organisms have provided insights into environmental risks and the need for careful management of pesticide use (Khalil, 2016).

Influence on Beneficial Insects

The effects of this compound on beneficial insects have been a topic of research, particularly concerning its residual toxicity and persistence. For instance, studies have assessed the impact of this compound on aphids and their parasitoids, crucial for maintaining ecological balance in agricultural environments (Langhof et al., 2003).

Regulation and Safety in Agricultural Practices

Research into the safety and regulatory aspects of this compound use in agriculture has been conducted. This includes studies on the reentry interval for workers in environments treated with this compound, ensuring safe and responsible pesticide application (Dong et al., 1992).

Genotoxicity and Mutagenicity Studies

This compound has been evaluated for its effects on the germ cells of male mice, providing insights into its mutagenic potential. Such studies are crucial for understanding the broader implications of pesticide use on health and the environment (Hemavathy & Krishnamurthy, 1987).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lannate involves the reaction of methyl isocyanate with an alcohol to form the corresponding carbamate intermediate, which is then reacted with an amine to form the final product.", "Starting Materials": [ "Methyl isocyanate", "Alcohol", "Amine" ], "Reaction": [ "Step 1: Methyl isocyanate is reacted with an alcohol in the presence of a catalyst to form the corresponding carbamate intermediate.", "Step 2: The carbamate intermediate is then reacted with an amine in the presence of a catalyst to form the final product, Lannate.", "Overall reaction: Methyl isocyanate + Alcohol + Amine → Lannate" ] } | |

CAS RN |

19928-35-9 |

Molecular Formula |

C5H10N2O2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |

InChI Key |

UHXUZOCRWCRNSJ-DAXSKMNVSA-N |

Isomeric SMILES |

C/C(=N/OC(=O)NC)/SC |

SMILES |

CC(=NOC(=O)NC)SC |

Canonical SMILES |

CC(=NOC(=O)NC)SC |

Color/Form |

White crystalline solid |

density |

1.2946 at 75 °F (EPA, 1998) 1.2946 @ 24 °C referred to water @ 4 °C 1.3 g/cm³ 1.29 at 75 °F (75 °F): 1.29 |

melting_point |

78 - 79 °C |

physical_description |

Solid |

solubility |

58 mg/mL at 25 °C |

vapor_pressure |

5e-05 mmHg at 77 °F (EPA, 1998) 0.0000054 [mmHg] 5.4X10-6 mm Hg @ 25 °C Vapor pressure at 25 °C: negligible 0.00005 mmHg at 77 °F (77 °F): 0.00005 mmHg |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.